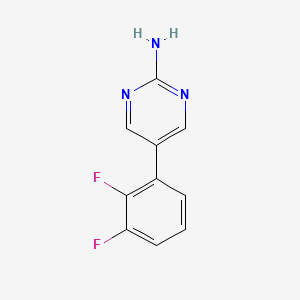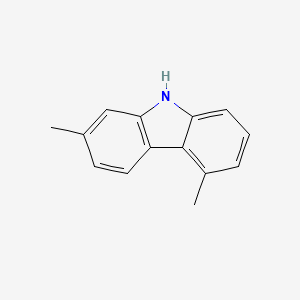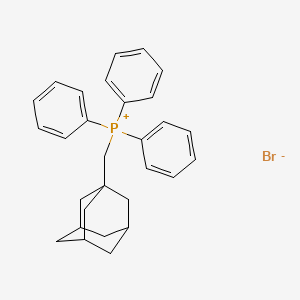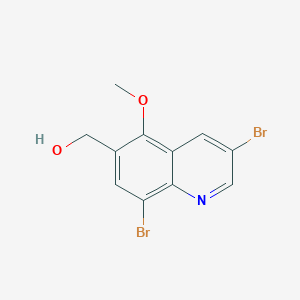
(3,8-Dibromo-5-methoxyquinolin-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,8-Dibromo-5-methoxyquinolin-6-yl)methanol: is a chemical compound with the molecular formula C11H9Br2NO2 and a molecular weight of 347.00 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol typically involves the bromination of 5-methoxyquinoline followed by a reduction step to introduce the methanol group. The reaction conditions often require the use of bromine or N-bromosuccinimide as the brominating agents, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol can undergo oxidation reactions to form quinoline derivatives with different functional groups.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of compounds with specific properties tailored to various applications .
Mecanismo De Acción
The mechanism of action of (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
6-Quinolinemethanol, 3,8-dibromo-5-methoxy-: This compound shares a similar structure but may have different functional groups or substitutions.
Quinolinyl-pyrazoles: These compounds have a quinoline core with pyrazole substitutions, offering different pharmacological properties.
Uniqueness
What sets (3,8-Dibromo-5-methoxyquinolin-6-yl)methanol apart is its specific substitution pattern, which provides unique chemical reactivity and biological activity. The presence of both bromine atoms and a methoxy group allows for versatile modifications and applications in various fields .
Propiedades
Fórmula molecular |
C11H9Br2NO2 |
|---|---|
Peso molecular |
347.00 g/mol |
Nombre IUPAC |
(3,8-dibromo-5-methoxyquinolin-6-yl)methanol |
InChI |
InChI=1S/C11H9Br2NO2/c1-16-11-6(5-15)2-9(13)10-8(11)3-7(12)4-14-10/h2-4,15H,5H2,1H3 |
Clave InChI |
WKERWEHPVQCMJN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=C(C=NC2=C(C=C1CO)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



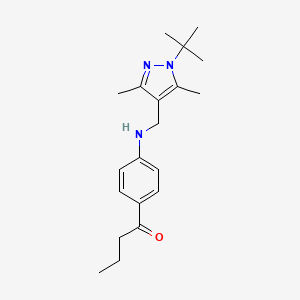

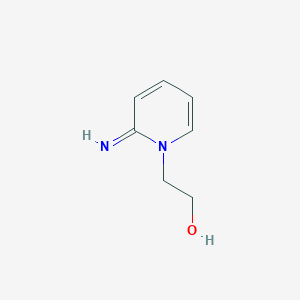
![8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13101791.png)
![5-Benzyl-[3,3'-bipyridine]-2,2'-dicarboxylic acid](/img/structure/B13101801.png)
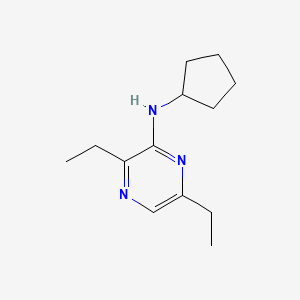
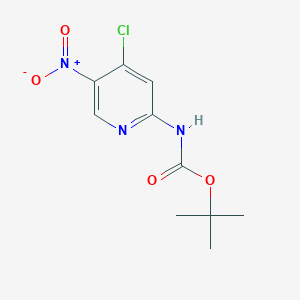
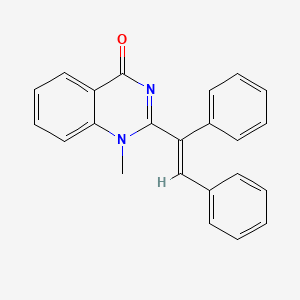
![4-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101838.png)
![2-(4H-1,2,4-Triazol-4-yl)benzo[d]thiazole](/img/structure/B13101840.png)
